molecular formula C10H14O2 B3046168 4-Ethyl-2-methoxy-6-methylphenol CAS No. 120550-70-1

4-Ethyl-2-methoxy-6-methylphenol

Cat. No. B3046168
CAS RN: 120550-70-1
M. Wt: 166.22 g/mol
InChI Key: YXJGWDBCRDWHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-2-methoxy-6-methylphenol” is a chemical compound with the molecular formula C10H14O2 . It belongs to the class of organic compounds known as methoxyphenols, which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .


Synthesis Analysis

The synthesis of phenols like “4-Ethyl-2-methoxy-6-methylphenol” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-methoxy-6-methylphenol” consists of a phenol moiety with a methoxy group and an ethyl group attached to the benzene ring . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“4-Ethyl-2-methoxy-6-methylphenol” is a clear colorless to slightly yellow liquid . It has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) .

Scientific Research Applications

Proxies for Land Plant Biomass

Methoxyphenols, including compounds similar to 4-Ethyl-2-methoxy-6-methylphenol, are utilized as proxies for terrestrial biomass. They aid in investigating the chemical changes in lignin during hydrothermal alteration, which is significant for understanding carbon cycling and geochemical processes. Closed system microscale pyrolysis studies of methoxyphenols have provided insights into these processes (Vane & Abbott, 1999).

Chemical Reactions in Organometallic Compounds

Studies involving 4-ethyl-2-methoxyphenol derivatives have been conducted in the field of organometallic chemistry. For instance, the reaction of similar compounds with rhodium-mediated C–C bond activation has been explored, leading to interesting molecular transformations and insights into metal-ligand interactions (Baksi et al., 2007).

Interaction with Proteins

Research on derivatives of 4-Ethyl-2-methoxy-6-methylphenol has included the study of their interaction with proteins like Bovine Serum Albumin (BSA). Such interactions are crucial in understanding drug delivery mechanisms and protein-binding behaviors (Ghosh, Rathi, & Arora, 2016).

Photodehydration Studies

The compound has been studied for its behavior under photodehydration, generating o-quinone methides. This research is significant in understanding the reactions and stability of such compounds in aqueous solutions, which has implications in organic chemistry and pharmacology (Arumugam & Popik, 2010).

Tautomerism and Solvent Interactions

4-Ethyl-2-methoxy-6-methylphenol derivatives have been investigated for their tautomerism in various solvent media. Understanding these molecular rearrangements is essential in chemical synthesis and the design of functional materials (Albayrak et al., 2011).

High-Temperature Applications

Derivatives of 4-Ethyl-2-methoxy-6-methylphenol have been utilized in the development of high-temperature, flame-retardant, and transparent epoxy thermosets. This is particularly relevant in the field of polymer science for creating materials with specific mechanical and thermal properties (Lin et al., 2016).

Atmospheric Chemistry

Studies on guaiacol and its derivatives, including 4-Ethyl-2-methoxy-6-methylphenol, have explored their role in atmospheric chemistry. Understanding how these compounds interact with atmospheric water and form protonated ions provides insights into their environmental impact and fate in the atmosphere (Gondarry & Mayer, 2022).

Applications in Synthesis

The compound has been used in synthesizing various chemical structures, such as Schiff bases and other derivatives. These syntheses are important for the development of materials with potential applications in pharmaceuticals, material science, and biochemistry (Dikusar, 2012).

Safety and Hazards

“4-Ethyl-2-methoxy-6-methylphenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

4-ethyl-2-methoxy-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-5-7(2)10(11)9(6-8)12-3/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJGWDBCRDWHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152905
Record name Phenol, 4-ethyl-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methoxy-6-methylphenol

CAS RN

120550-70-1
Record name 4-Ethyl-2-methoxy-6-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120550701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethyl-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYL-2-METHOXY-6-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEH4UA6E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2-methoxy-6-methylphenol
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2-methoxy-6-methylphenol
Reactant of Route 3
Reactant of Route 3
4-Ethyl-2-methoxy-6-methylphenol
Reactant of Route 4
Reactant of Route 4
4-Ethyl-2-methoxy-6-methylphenol
Reactant of Route 5
Reactant of Route 5
4-Ethyl-2-methoxy-6-methylphenol
Reactant of Route 6
Reactant of Route 6
4-Ethyl-2-methoxy-6-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.